For LRRK2 inhibitor development, standard benzimidazole building blocks often fail to achieve required potency. 2-Amino-7-bromo-5-fluoro-1H-benzimidazole (CAS 1388050-29-0) is an optimized intermediate with critical 7-bromo and 5-fluoro groups.
2-Amino-7-bromo-5-fluoro-1H-benzimidazole is a precisely substituted heterocyclic building block designed for use in advanced medicinal chemistry and drug discovery. Its primary established value is as a key intermediate in the synthesis of potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, a critical target class in research for neurodegenerative conditions such as Parkinson's disease [1]. The specific arrangement of the bromo and fluoro substituents on the benzimidazole core is not arbitrary; it is the result of rigorous structure-activity relationship (SAR) optimization aimed at maximizing the potency and cellular activity of the final inhibitor molecules [1].
In the context of synthesizing high-potency LRRK2 inhibitors, substituting this compound with simpler, more common analogs is functionally inadequate. The 7-bromo and 5-fluoro substituents are critical for downstream molecular interactions that dictate the final compound's biological efficacy. Removal of the 7-bromo group, for example, leads to a dramatic loss of potency in the resulting inhibitor molecule [1]. Similarly, the 5-fluoro group plays a crucial role in optimizing the electronic properties and binding interactions of the final compound. Therefore, procuring a des-bromo or des-fluoro analog as a cost-saving measure would compromise the primary objective of the synthesis, failing to produce a final molecule with the required nanomolar or sub-nanomolar activity [1].
Patent data from a major LRRK2 inhibitor development program demonstrates that the specific halogenation pattern of this compound is essential for achieving elite-level potency in the final molecule. When used as a precursor, 2-amino-7-bromo-5-fluoro-1H-benzimidazole enables the synthesis of an inhibitor (Example 100) with an LRRK2 IC50 of 0.5 nM [1]. In a direct, structurally analogous comparison, using a precursor that lacks the 7-bromo group results in a final compound (Example 99) with an IC50 of only 20.8 nM, representing a 41-fold decrease in potency [1].
| Evidence Dimension | Inhibitory Potency (IC50) of Final Compound vs. LRRK2 Kinase |
| Target Compound Data | 0.5 nM (Final inhibitor derived from 2-Amino-7-bromo-5-fluoro-1H-benzimidazole) |
| Comparator Or Baseline | 20.8 nM (Final inhibitor derived from the corresponding 7-des-bromo precursor) |
| Quantified Difference | 41.6-fold higher potency |
| Conditions | In vitro LRRK2 kinase activity assay, as described in the source patent [<a href="https://patents.google.com/patent/WO2013185011A1/en" target="_blank">1</a>]. |
This demonstrates that procuring this specific intermediate is a critical decision for achieving the sub-nanomolar potency required for a lead candidate or high-quality tool compound.
This compound is explicitly cited as 'Intermediate 11' in a foundational patent for a series of potent LRRK2 inhibitors [1]. Its use is directly linked to the synthesis of multiple final compounds, including those with demonstrated cellular activity, such as Example 100 which exhibits a cellular pLRRK2 Ser935 IC50 of 4.5 nM [1]. This establishes the compound not just as a hypothetical building block, but as a process-validated raw material for producing specific, high-value, and patented chemical entities.
| Evidence Dimension | Utility as a Validated Synthetic Intermediate |
| Target Compound Data | Explicitly named and used as 'Intermediate 11' to produce multiple patented examples with high cellular potency (e.g., 4.5 nM). |
| Comparator Or Baseline | Generic or unvalidated benzimidazole analogs not specified for this patented synthetic route. |
| Quantified Difference | N/A (Qualitative difference in validation status) |
| Conditions | Multi-step organic synthesis as detailed in the patent's experimental section [<a href="https://patents.google.com/patent/WO2013185011A1/en" target="_blank">1</a>]. |
Procuring this specific CAS number ensures compatibility with established, high-yield synthetic routes for producing patented compounds, mitigating process development risk.
Based on its demonstrated ability to enable sub-nanomolar potency, this compound is the right choice for medicinal chemistry campaigns aiming to synthesize or replicate patented LRRK2 inhibitors for preclinical evaluation in Parkinson's disease models [1].
For researchers developing chemical probes to study LRRK2 biology, using this precursor is critical. The 41-fold potency gain it provides over simpler analogs ensures the resulting tool compound is effective at low nanomolar concentrations, minimizing off-target effects and generating more reliable experimental data [1].
This intermediate serves as a validated, high-potency starting point for further SAR exploration. Chemists can use it as a core scaffold to build upon, confident that the foundational benzimidazole fragment is already optimized for potent LRRK2 binding, allowing them to focus on modifying other regions of the molecule [1].